molecular formula C7H2ClF2NO2S B1445691 4-Cyano-2,6-difluorobenzene-1-sulfonyl chloride CAS No. 1384429-18-8

4-Cyano-2,6-difluorobenzene-1-sulfonyl chloride

Cat. No.: B1445691
CAS No.: 1384429-18-8
M. Wt: 237.61 g/mol
InChI Key: CSFLOEVQKOSHMW-UHFFFAOYSA-N
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Description

4-Cyano-2,6-difluorobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H2ClF2NO2S. It is a sulfonyl chloride derivative, characterized by the presence of a cyano group and two fluorine atoms on the benzene ring. This compound is widely used in various fields, including organic synthesis and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-2,6-difluorobenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. One common method is the sulfonylation of 4-cyano-2,6-difluorobenzene using chlorosulfonic acid or sulfuryl chloride under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride, to facilitate the formation of the sulfonyl chloride group.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale sulfonylation processes. These processes are optimized for high yield and purity, utilizing advanced reaction vessels and continuous flow reactors to ensure consistent product quality .

Properties

IUPAC Name

4-cyano-2,6-difluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF2NO2S/c8-14(12,13)7-5(9)1-4(3-11)2-6(7)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFLOEVQKOSHMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)S(=O)(=O)Cl)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001256989
Record name 4-Cyano-2,6-difluorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001256989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384429-18-8
Record name 4-Cyano-2,6-difluorobenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384429-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyano-2,6-difluorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001256989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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